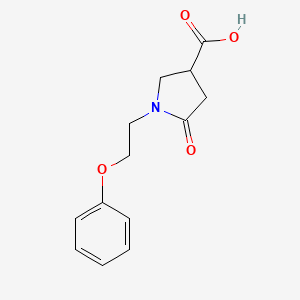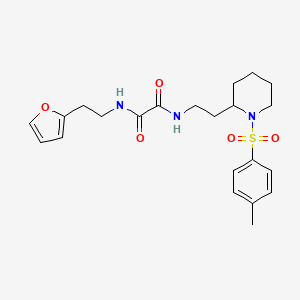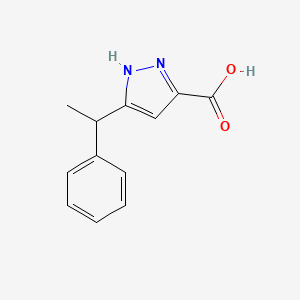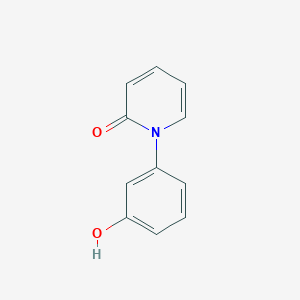
1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. The compound’s chemical properties might include its acidity or basicity, its redox potential, and its reactivity with other chemical species .科学的研究の応用
Elastase Inhibitors
1,4-bisphenyl-1,4-dihydropyridine derivatives, which are closely related to 1-(3-Hydroxyphenyl)-1,2-dihydropyridin-2-one, have been identified as potent neutrophil elastase inhibitors. These compounds have shown promise in the treatment of chronic obstructive pulmonary disease (COPD) and myocardial infarction, highlighting the therapeutic potential of the dihydropyridine structure in pulmonary and cardiovascular diseases (Reboud-Ravaux, 2004).
Crystal Structure Analysis
Studies on the crystal structure of dihydropyridine derivatives, including those with hydroxyphenyl groups, have provided insights into their molecular conformations and intermolecular interactions. These analyses help in understanding the stability, reactivity, and potential biological activity of these compounds (Mohamed et al., 2012).
Physicochemical Properties
Research into the density, sound speed, and viscosity of dihydropyridine derivatives in various solvents has been conducted to explore their solute-solvent interactions. These studies provide valuable information on the compounds' physical properties and their potential applications in chemical and pharmaceutical formulations (Baluja & Talaviya, 2016).
Chemoenzymatic Synthesis
A chemoenzymatic approach has been developed for the synthesis of optically active dihydropyridin-2-ones, including hydroxyphenyl derivatives. This method, involving a key lipase-catalyzed hydrolysis step, opens up pathways for producing enantioenriched dihydropyridines and their benzodiazepine derivatives, demonstrating the versatility of dihydropyridine compounds in synthesizing complex molecular structures (Torres et al., 2017).
Photostability and Photochemistry
The photostability of hydroxyaryl-1,4-dihydropyridines has been investigated to understand their behavior under light exposure. Studies have shown that certain hydroxyphenyl derivatives exhibit photostability due to their molecular structure and crystal packing, which prevents reactive movements and dimerization. This property is crucial for the development of light-sensitive pharmaceuticals and materials (Wollmann et al., 2005).
Fluorescence Properties
Research on benzoxazole-1,4-dihydropyridine dyads has explored their fluorescence properties. These studies aim to understand the photophysics of dihydropyridine compounds, which can lead to applications in fluorescent labeling and imaging techniques. The dyads exhibit stable fluorescence in the blue-green region, indicating their potential use in biological and materials science applications (Affeldt et al., 2014).
Corrosion Inhibition
Dihydropyridine derivatives have also been studied for their potential as corrosion inhibitors. Research has identified specific dihydropyridine-3-carbonitrile compounds that significantly reduce corrosion in metal surfaces, highlighting an industrial application of these chemical structures (Ibraheem, 2019).
作用機序
Safety and Hazards
特性
IUPAC Name |
1-(3-hydroxyphenyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-5-3-4-9(8-10)12-7-2-1-6-11(12)14/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKICXXHPYBLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
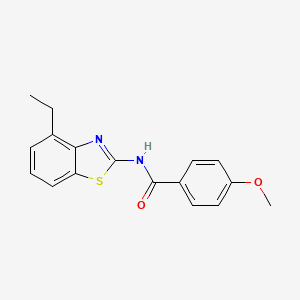


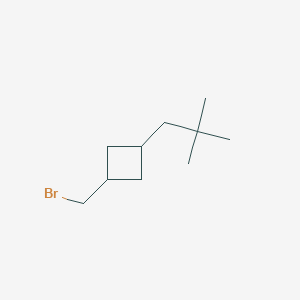


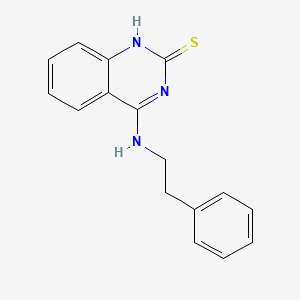
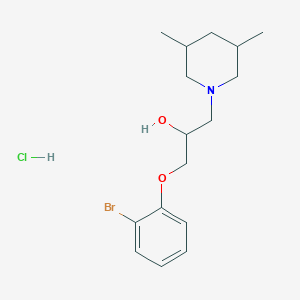
![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2614140.png)
![N-cyano-4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-nitroaniline](/img/structure/B2614141.png)
